

(R)-2-Methylpiperidine-2-carboxamide basic properties

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Compound of Interest

Compound Name: (R)-2-Methylpiperidine-2-carboxamide

CAS No.: 132259-55-3

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An In-depth Technical Guide to the Core Basic Properties of **(R)-2-Methylpiperidine-2-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of clinically approved drugs and promising lead compounds.^{[1][2][3]} Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to adopt specific three-dimensional conformations that are crucial for binding to biological targets.^{[1][4]} The introduction of chirality to the piperidine ring further enhances its utility, allowing for more precise interactions with chiral biological macromolecules and often leading to improved potency and selectivity.^{[5][6]}

This guide provides a comprehensive technical overview of **(R)-2-Methylpiperidine-2-carboxamide**, a chiral piperidine derivative with potential applications in drug discovery. Due to

the limited availability of direct experimental data for this specific molecule, this document focuses on the fundamental principles and detailed methodologies for characterizing its core basic properties: pKa, solubility, and stability. As a senior application scientist, the aim is to equip researchers with the necessary knowledge to predict, measure, and interpret these critical parameters, thereby enabling a thorough evaluation of this compound's potential as a drug candidate.

Chemical Identity and Synthesis

(R)-2-Methylpiperidine-2-carboxamide is a chiral, saturated heterocyclic compound. Its structure consists of a piperidine ring with a methyl group and a carboxamide group attached to the same chiral center at the 2-position. The "(R)" designation specifies the stereochemistry at this carbon.

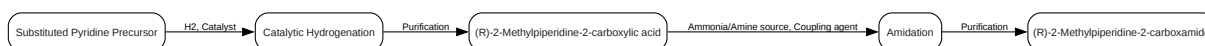
Chemical Structure:

A simplified 2D representation of **(R)-2-Methylpiperidine-2-carboxamide**

Potential Synthetic Routes

The synthesis of chiral 2-substituted piperidines can be approached through various strategies. [7] A plausible route to **(R)-2-Methylpiperidine-2-carboxamide** could involve the amidation of the corresponding carboxylic acid, (R)-2-methylpiperidine-2-carboxylic acid. [8] The synthesis of this carboxylic acid precursor can be achieved through methods such as the catalytic hydrogenation of a substituted pyridine precursor. [9]

Below is a conceptual workflow for a potential synthesis:



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Caption: Conceptual synthetic workflow for **(R)-2-Methylpiperidine-2-carboxamide**.

Physicochemical Properties and Their Determination

The basic physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

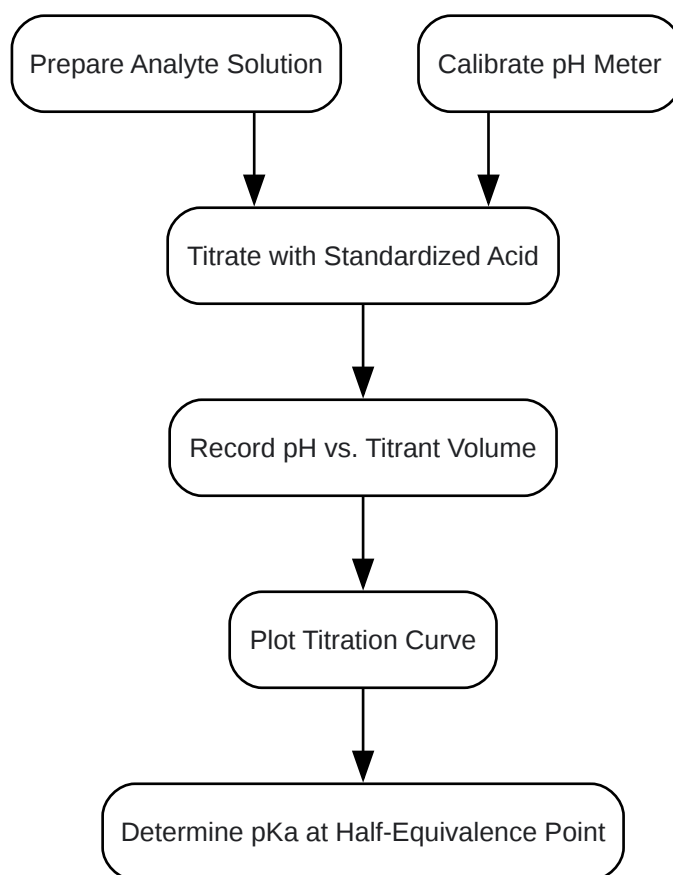
pKa (Acid Dissociation Constant)

The pKa value, the logarithmic acid dissociation constant, is a fundamental parameter that dictates the ionization state of a molecule at a given pH.^[10] For a compound with a basic nitrogen, like the piperidine in **(R)-2-Methylpiperidine-2-carboxamide**, the pKa of its conjugate acid is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.^[4]

Potentiometric titration is a common and reliable method for determining the pKa of a compound.^{[10][11]}

Protocol:

- **Preparation of the Analyte Solution:** Accurately weigh and dissolve a sample of **(R)-2-Methylpiperidine-2-carboxamide** in deionized water to a known concentration (e.g., 0.01 M).
- **Titration Setup:** Place the solution in a thermostatted vessel (e.g., at 25 °C) and use a calibrated pH electrode to monitor the pH.
- **Titration:** Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
- **Data Acquisition:** Record the pH of the solution after each addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its protonated form (the midpoint of the titration curve).



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Caption: Workflow for pKa determination by potentiometric titration.

Table for Recording pKa Data:

Parameter	Value
Compound ID	(R)-2-Methylpiperidine-2-carboxamide
Concentration (M)	
Temperature (°C)	
pKa	
Standard Deviation	

Solubility

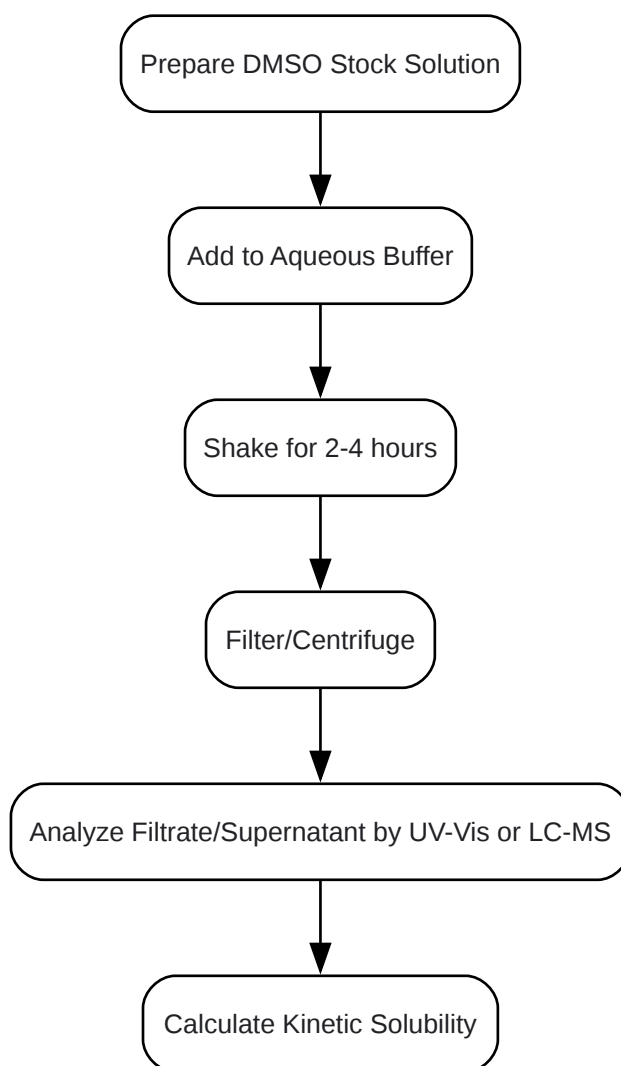
Aqueous solubility is a critical factor for oral bioavailability and the developability of a drug candidate.^{[12][13]} It is important to distinguish between kinetic and thermodynamic solubility.

- **Kinetic Solubility:** The concentration of a compound in solution at the point of precipitation from a supersaturated solution. It is often measured in high-throughput screening.
- **Thermodynamic Solubility:** The concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.

The shake-flask method followed by UV-Vis or LC-MS analysis is a common technique for determining kinetic solubility.^[13]

Protocol:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **(R)-2-Methylpiperidine-2-carboxamide** in an organic solvent like DMSO.
- **Dilution and Incubation:** Add a small aliquot of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake the mixture for a defined period (e.g., 2-4 hours) at a constant temperature.
- **Filtration/Centrifugation:** Remove any precipitate by filtration or centrifugation.
- **Quantification:** Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method like UV-Vis spectroscopy or LC-MS.



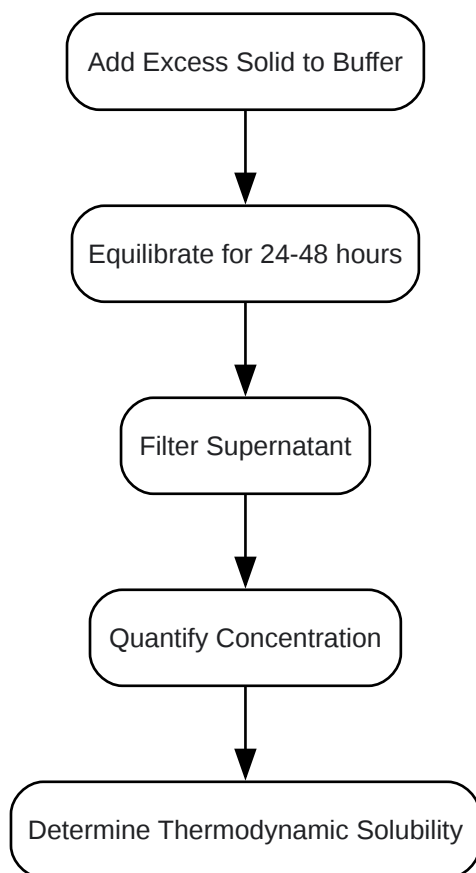
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Caption: Workflow for kinetic solubility determination.

Protocol:

- Sample Preparation: Add an excess amount of solid **(R)-2-Methylpiperidine-2-carboxamide** to an aqueous buffer.
- Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle, and then filter the supernatant.

- Quantification: Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.



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Caption: Workflow for thermodynamic solubility determination.

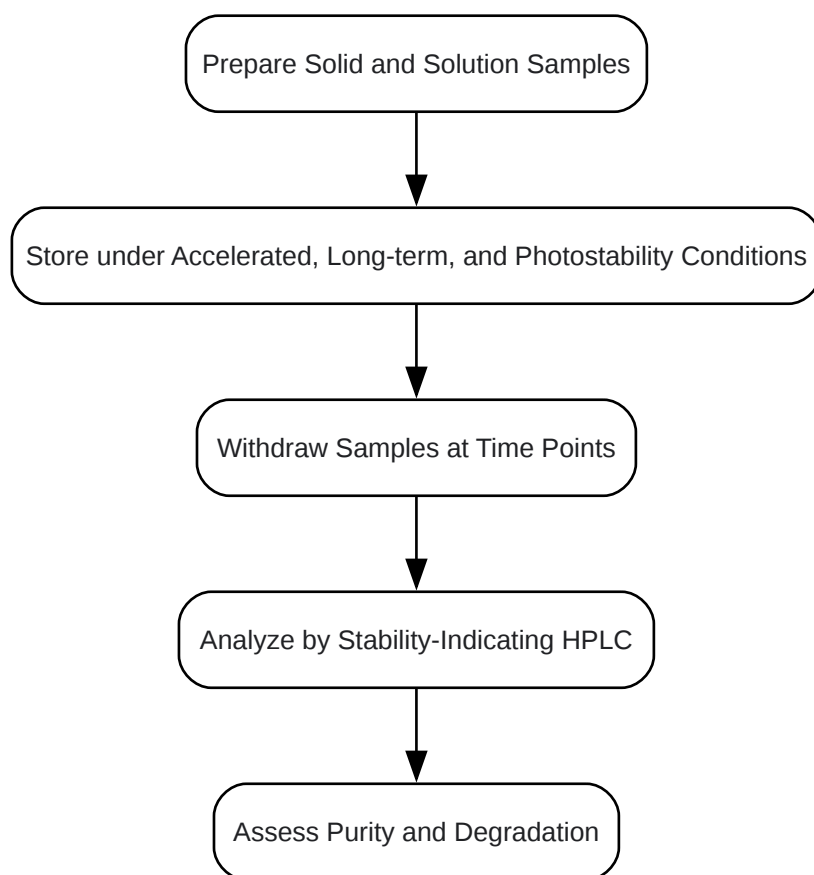
Table for Recording Solubility Data:

Parameter	Kinetic Solubility	Thermodynamic Solubility
Compound ID	(R)-2-Methylpiperidine-2-carboxamide	(R)-2-Methylpiperidine-2-carboxamide
Buffer (pH)		
Temperature (°C)		
Solubility (µg/mL)		
Solubility (µM)		

Chemical Stability

Assessing the chemical stability of a drug candidate is essential for determining its shelf-life, storage conditions, and potential degradation pathways.[14] Stability studies are typically conducted under various environmental conditions, including elevated temperature, humidity, and light, following guidelines such as those from the International Council for Harmonisation (ICH).

- Sample Preparation: Prepare samples of **(R)-2-Methylpiperidine-2-carboxamide**, both as a solid and in solution.
- Storage Conditions: Store the samples under different conditions:
 - Accelerated: e.g., 40°C / 75% relative humidity (RH) for 6 months.
 - Long-term: e.g., 25°C / 60% RH for 12 months or longer.
 - Photostability: Exposure to a controlled light source.
- Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12 months).
- Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method, such as HPLC.



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